

# MB 488 NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

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## In-Depth Technical Guide to MB 488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **MB 488 NHS ester**, a fluorescent labeling reagent. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other life science disciplines requiring fluorescent labeling of biomolecules.

## Core Properties of MB 488 NHS Ester

**MB 488 NHS ester** is a green-emitting fluorescent dye that is highly water-soluble.<sup>[1][2][3]</sup> It is structurally related to Alexa Fluor® 488 and is designed for high brightness and photostability.<sup>[1][2][3]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines (-NH<sub>2</sub>) on molecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.<sup>[4][5]</sup>

## Quantitative Data Summary

The key quantitative parameters of **MB 488 NHS ester** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	752.70 g/mol	[4][6][7]
Chemical Formula	C <sub>28</sub> H <sub>24</sub> N <sub>4</sub> O <sub>15</sub> S <sub>3</sub>	[5][6]
Excitation Maximum ( $\lambda_{ex}$ )	501 nm	[1][4][5]
Emission Maximum ( $\lambda_{em}$ )	524 nm	[1][4][5]
Extinction Coefficient	86,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][2][3][5]
Solubility	Water, DMSO, DMF	[1][2][3]
Storage Temperature	-20°C	[3][5]

## Experimental Protocol: Labeling of IgG Antibodies with MB 488 NHS Ester

This section provides a detailed methodology for the covalent labeling of Immunoglobulin G (IgG) antibodies with **MB 488 NHS ester**. This protocol is a general guideline and may require optimization for specific antibodies or applications.

### Materials

- IgG antibody to be labeled (in an amine-free buffer like PBS)
- **MB 488 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO<sub>3</sub>) buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)
- Collection tubes

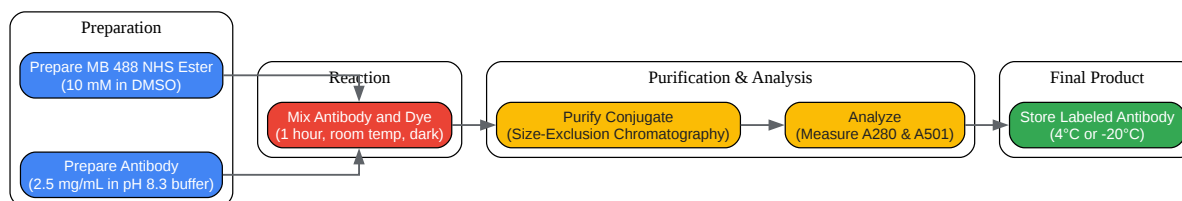
### Procedure

- Antibody Preparation:
  - Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.
  - If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate buffer to adjust the pH.
  - Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA.
- **MB 488 NHS Ester** Stock Solution Preparation:
  - Allow the vial of **MB 488 NHS ester** to equilibrate to room temperature.
  - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, add 100  $\mu$ L of DMSO to 1  $\mu$ mol of the dye.
  - Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
  - While gently stirring, add the **MB 488 NHS ester** stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Apply the reaction mixture to the top of the column.
  - Elute the labeled antibody with PBS. The first colored fraction to elute will be the antibody-dye conjugate.
  - Collect the fractions containing the labeled antibody.

- Determination of Degree of Labeling (DOL) (Optional but Recommended):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for the MB 488 dye).
  - The DOL can be calculated using the following formula:  $DOL = (A_{501} \times \epsilon_{280\_protein}) / (A_{280\_corrected} \times \epsilon_{501\_dye})$  where  $A_{280\_corrected} = A_{280} - (A_{501} \times \text{Correction Factor})$  (The correction factor accounts for the dye's absorbance at 280 nm).
- Storage:
  - Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Adding a stabilizer like BSA may be beneficial for long-term stability.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.



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Caption: Workflow for labeling antibodies with **MB 488 NHS ester**.

This guide provides a foundational understanding of **MB 488 NHS ester** and its application in protein labeling. For specific experimental designs, further optimization based on the biomolecule of interest and the desired degree of labeling is recommended.

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